molecular formula C13H21NO B13330260 (3-Ethoxypropyl)(1-phenylethyl)amine

(3-Ethoxypropyl)(1-phenylethyl)amine

Cat. No.: B13330260
M. Wt: 207.31 g/mol
InChI Key: ORHHWAQDSMBFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethoxypropyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Ethoxypropyl)(1-phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxypropyl)(1-phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-ethoxy-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-15-11-7-10-14-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3

InChI Key

ORHHWAQDSMBFEK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Chiral Building Blocks: The Technical Guide to 1-Phenylethylamine (PEA) Architectures

[1]

Executive Summary

1-Phenylethylamine (PEA), also known as

1



-

stacking interactions
  • Resolving Agent: For the optical fractionation of racemic acids (e.g., NSAIDs).

  • Chiral Auxiliary: A transient directing group for stereoselective bond formation (e.g., Ugi reactions, alkylations).

  • Chiral Scaffold: A permanent structural motif in active pharmaceutical ingredients (APIs) and ligands.

Section 1: The Chemical Foundation of PEA

The efficacy of PEA arises from the proximity of its chiral center to the amine functionality. This proximity creates a highly ordered "chiral pocket" when the amine forms salts or coordinates with metals.

Key Physicochemical Properties
PropertySpecificationImpact on Synthesis
Boiling Point 187°CHigh enough to allow reflux in toluene/xylene; low enough for distillation.[1]
Basicity (

)
~9.83 (conjugate acid)Strong enough to form stable salts with carboxylic acids (

3–5).
Rigidity High (Benzylic position)Minimizes conformational freedom, maximizing stereodifferentiation.
Interaction

-

Stacking
Stabilizes specific diastereomeric crystal lattices during resolution.[1]

Section 2: Optical Resolution Strategies

The most prevalent industrial application of PEA is the resolution of racemic carboxylic acids via diastereomeric salt formation . This process relies on the solubility difference between the


23
Mechanism: The "Pasteur" Principle in Action

When


1
  • 
     (Salt A)[1]
    
  • 
     (Salt B)[1]
    

These salts possess distinct lattice energies and solubilities. The efficiency of resolution depends on the Eutectic Composition and the solvent's dielectric constant.

Case Study: Resolution of Ibuprofen

The resolution of Ibuprofen is a classic example where


Experimental Protocol: Resolution of Racemic Ibuprofen

Objective: Isolate

13Reagents:

1
  • Salt Formation: Dissolve 2.06 g of racemic Ibuprofen in 15 mL of hot ethanol (60°C).

  • Addition: Slowly add 1.21 g of

    
    -PEA. The solution may warm slightly (exothermic).
    
  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Critical: Rapid cooling traps the more soluble diastereomer, lowering optical purity.

  • Filtration: Filter the white precipitate. This is predominantly the

    
     salt.[1]
    
  • Liberation: Suspend the salt in 20 mL of 2M HCl. Extract the liberated Ibuprofen with ethyl acetate (

    
     mL).
    
  • Recycling: The aqueous layer contains

    
    -PEA hydrochloride. Basify with NaOH and extract with ether to recover the resolving agent.
    
Visualization: Resolution Workflow

The following diagram illustrates the logical flow of the resolution process, emphasizing the recycling loop which is critical for cost-efficiency.

ResolutionWorkflowStartRacemic Acid(±)-R-COOHReactionSalt Formation(Ethanol, Reflux)Start->ReactionAgentResolving Agent(S)-PEAAgent->ReactionPrecipitatePrecipitate:(S)-PEA • (S)-Acid Salt(Less Soluble)Reaction->Precipitate CrystallizationLiquorMother Liquor:(S)-PEA • (R)-Acid Salt(More Soluble)Reaction->Liquor FiltrationHydrolysisAcid Hydrolysis(HCl)Precipitate->HydrolysisRecoveryAqueous Layer:(S)-PEA • HClLiquor->Recovery Optional RecoverySeparationPhase SeparationHydrolysis->SeparationProductTarget Product:(S)-AcidSeparation->Product Organic PhaseSeparation->Recovery Aqueous PhaseBaseBasification(NaOH)Recovery->BaseRecycledRecycled (S)-PEABase->RecycledRecycled->Agent Reuse

Caption: Workflow for the resolution of racemic acids using PEA, highlighting the separation of diastereomeric salts and the recycling of the chiral agent.

Section 3: PEA as a Chiral Auxiliary in Asymmetric Synthesis

Unlike resolution, which separates existing enantiomers, asymmetric synthesis uses PEA to create new chiral centers. The PEA moiety acts as a temporary scaffold, shielding one face of a prochiral substrate.

Mechanism: Stereoselective Imine Reduction

One of the most robust methods for synthesizing chiral amines is the condensation of PEA with a ketone, followed by reduction.

  • Condensation: PEA + Ketone

    
     Chiral Imine.
    
  • Induction: The bulky phenyl group of PEA forces the imine into a specific conformation (minimizing

    
     strain).
    
  • Reduction: Hydride attack occurs from the less hindered face (opposite the phenyl ring).

  • Cleavage: Hydrogenolysis removes the PEA group, leaving a primary chiral amine.

Experimental Protocol: Reductive Amination

Objective: Synthesis of a chiral primary amine via PEA auxiliary.

  • Imine Formation:

    • Mix Ketone (1.0 eq) and

      
      -PEA (1.1 eq) in Toluene.
      
    • Add catalytic

      
      -TsOH.[1]
      
    • Reflux with a Dean-Stark trap to remove water (drives equilibrium).

  • Reduction:

    • Cool imine solution to 0°C.

    • Add

      
       (or Raney Ni/
      
      
      for higher diastereoselectivity).
    • Note: The diastereomeric ratio (d.r.) should be monitored via NMR.

  • Auxiliary Removal (Hydrogenolysis):

    • Dissolve the secondary amine in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (1–5 atm) at 60°C until the PEA group is cleaved (monitored by TLC).
      
    • Filter catalyst and concentrate to yield the chiral primary amine.

Visualization: Chiral Auxiliary Cycle

AuxiliaryCycleSubstrateProchiral KetoneImineChiral Imine(C=N Bond)Substrate->ImineAuxiliary(S)-PEAAuxiliary->ImineTransitionStereoselectiveReduction(Hydride Attack)Imine->TransitionIntermediateSecondary Amine(Diastereomerically Pure)Transition->IntermediateCleavageHydrogenolysis(Pd/C, H2)Intermediate->CleavageProductChiral PrimaryAmineCleavage->ProductRecycledAuxEthylbenzene(Byproduct)Cleavage->RecycledAux Non-recoverable(Usually)

Caption: The Chiral Auxiliary Cycle. Note that hydrogenolytic cleavage typically converts the PEA auxiliary into ethylbenzene, making it non-recoverable in this specific pathway.

Section 4: Advanced Applications & Drug Discovery

Beyond its use as a transient auxiliary, the PEA moiety is frequently retained as a permanent "building block" in active pharmaceutical ingredients (APIs).

The Ugi Multicomponent Reaction

PEA is used as the amine component in Ugi 4-Component Reactions (U-4CR) to synthesize peptidomimetics.

  • Role: Acts as a chiral directing group.[4]

  • Outcome: If retained, it provides a hydrophobic handle for protein binding. If cleaved (using convertible isocyanides), it yields chiral amino acid derivatives.

  • Reference: See "Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols" in literature.

Pharmaceutical Examples
  • Etomidate: An anesthetic where the chiral center is derived from the

    
    -1-phenylethyl moiety. Here, PEA is a starting material that becomes part of the final drug core.
    
  • Rivastigmine: An Alzheimer's drug containing a phenylethylamine substructure.[5]

  • Ligands (PEAPhos): PEA is derivatized to form chiral phosphoramidite ligands used in Rh-catalyzed asymmetric hydrogenation, achieving >99% ee in beta-amino acid synthesis.[1][6][7]

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (

    
    -PEA). National Institutes of Health (PMC).
    [Link]
    
  • The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. Journal of Chemical Education. [Link][8]

  • Chiral 1-phenylethylamine-derived phosphine-phosphoramidite ligands for highly enantioselective Rh-catalyzed hydrogenation. Royal Society of Chemistry. [Link][1]

  • Intensification of Double Kinetic Resolution of Chiral Amines. National Institutes of Health (PMC). [Link]

  • Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols. Beilstein Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to the Solubility of Ethoxy-Substituted Phenylethylamines in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of ethoxy-substituted phenylethylamines in common organic solvents. As a class of compounds with significant interest in medicinal chemistry and pharmaceutical development, understanding their solubility is critical for synthesis, purification, formulation, and analytical characterization. This document, authored from the perspective of a Senior Application Scientist, synthesizes established chemical principles with practical, field-proven insights to offer a self-validating resource for laboratory professionals.

Executive Summary: The "Like Dissolves Like" Principle in the Context of Ethoxy-Phenylethylamines

The solubility of any compound is fundamentally governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] Ethoxy-substituted phenylethylamines are comprised of a polar primary amine group, a largely non-polar ethylamine backbone and phenyl ring, and an ethoxy group which introduces a moderate degree of polarity through its oxygen atom. The interplay of these structural features dictates their solubility profile across a range of organic solvents.

Generally, the free base forms of phenethylamines are soluble in common organic solvents such as methanol, ethanol, and chloroform, while exhibiting slight solubility in water.[2] Conversely, their hydrochloride salts tend to be soluble in polar protic solvents like water and methanol but are often insoluble in non-polar solvents like diethyl ether and chloroform.[2] This guide will delve into the nuances of these solubility characteristics, providing both qualitative and quantitative insights where available.

Foundational Concepts: Factors Influencing Solubility

The solubility of ethoxy-substituted phenylethylamines is a multifactorial property influenced by both the intrinsic characteristics of the molecule and the properties of the solvent.

Molecular Structure of Ethoxy-Phenylethylamines

The core structure of a phenylethylamine consists of a phenyl ring attached to an ethylamine side chain.[3] The introduction of an ethoxy group (-OCH₂CH₃) to the phenyl ring can influence solubility in several ways:

  • Polarity: The oxygen atom in the ethoxy group is electronegative, creating a dipole moment and increasing the local polarity of the molecule. This can enhance solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents like alcohols.

  • Steric Hindrance: The position of the ethoxy group on the phenyl ring (ortho, meta, or para) can influence how effectively solvent molecules can interact with the polar amine group, potentially affecting solubility.

  • Van der Waals Forces: The overall size and shape of the molecule contribute to van der Waals interactions, which play a role in solubility in non-polar solvents.

Solvent Properties

The choice of solvent is paramount in determining the solubility of a given ethoxy-substituted phenylethylamine. Key solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing an O-H or N-H bond) and aprotic.[4]

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.[1]

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of molecules with complementary functionalities.[5]

The following diagram illustrates the logical relationship between the solute's properties, the solvent's properties, and the resulting solubility.

Caption: Key factors influencing the solubility of ethoxy-substituted phenylethylamines.

Qualitative Solubility Profile

Based on general principles and available data for related compounds, a qualitative solubility profile for ethoxy-substituted phenylethylamines can be established. The free base forms are expected to be soluble in a range of organic solvents due to the presence of both polar and non-polar regions in the molecule.

Solvent ClassExample SolventsExpected Solubility of Free BaseRationale
Polar Protic Methanol, EthanolSoluble to Freely SolubleThe alcohol's hydroxyl group can hydrogen bond with the amine and ethoxy groups, and the alkyl chain interacts with the non-polar parts.[2]
Polar Aprotic Acetone, Ethyl AcetateSolubleThe polarity of these solvents allows for favorable dipole-dipole interactions. However, caution is advised with acetone.
Non-Polar Diethyl Ether, HexaneSparingly Soluble to InsolubleThe dominant polar amine group makes these compounds less compatible with non-polar solvents.[2]
Chlorinated ChloroformSolubleChloroform can act as a weak hydrogen bond donor and has a polarity that is compatible with the overall polarity of the molecule.[2]

Note on Acetone: It is important to note that primary amines, such as phenethylamines, can react with acetone to form imines, especially under mild conditions. This reaction can lead to the formation of by-products and may complicate solubility assessments and analytical procedures.

Quantitative Solubility Data

Experimentally Determined Solubility

The following table presents available quantitative solubility data for a representative ethoxy-related phenethylamine, 2C-E hydrochloride (4-ethyl-2,5-dimethoxyphenethylamine hydrochloride).

CompoundSolventSolubility (mg/mL)Reference
2C-E (hydrochloride)N,N-Dimethylformamide (DMF)20[6]
2C-E (hydrochloride)Dimethyl Sulfoxide (DMSO)20[6]
2C-E (hydrochloride)Ethanol30[6]
2C-E (hydrochloride)Phosphate-Buffered Saline (pH 7.2)5[6]
Estimating Solubility through Recrystallization Solvents

The choice of solvents for recrystallization provides valuable clues about a compound's solubility. For instance, the synthesis of escaline (3,5-dimethoxy-4-ethoxyphenethylamine) hydrochloride, as described by Alexander Shulgin in his book PiHKAL, involves recrystallization from a mixture of isopropanol (IPA) and diethyl ether (Et₂O), as well as from ethyl acetate containing a small amount of methanol.[7][8] This suggests that escaline hydrochloride is soluble in the more polar solvents (IPA, methanol, ethyl acetate) and less soluble in the non-polar diethyl ether, which acts as an anti-solvent to induce crystallization.

Experimental Protocol for Solubility Determination

For novel ethoxy-substituted phenylethylamines or when precise solubility data is required, experimental determination is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of an ethoxy-substituted phenylethylamine in a given organic solvent.

Materials:

  • Ethoxy-substituted phenylethylamine sample

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the ethoxy-substituted phenylethylamine to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least one hour to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved phenylethylamine.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

The following workflow diagram illustrates the experimental process for determining solubility.

Solubility_Determination_Workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48 hours) prepare_solution->equilibrate sample Collect and Filter Supernatant equilibrate->sample quantify Quantify Concentration (HPLC or UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.

Quantitative Structure-Property Relationship (QSPR)
Thermodynamic Models

Thermodynamic models, such as the ideal solubility model and activity coefficient models (e.g., UNIFAC), can also be used to predict solubility.[9] These models require knowledge of the solute's physical properties, such as its melting point and enthalpy of fusion, as well as interaction parameters between the solute and the solvent.

Conclusion and Future Directions

The solubility of ethoxy-substituted phenylethylamines in organic solvents is a critical parameter for their successful application in research and development. This guide has provided a comprehensive overview of the factors influencing their solubility, qualitative and available quantitative data, a detailed experimental protocol for its determination, and an introduction to predictive modeling approaches.

While general principles provide a solid foundation for understanding solubility, there is a clear need for more systematic experimental studies to generate a comprehensive quantitative database for this important class of compounds. Such data would not only be invaluable for practical applications but also for the development and validation of more accurate predictive models. Researchers are encouraged to utilize the methodologies outlined in this guide to contribute to this growing body of knowledge.

References

Sources

Methodological & Application

Reductive alkylation of 1-phenylethylamine with 1-bromo-3-ethoxypropane

Author: BenchChem Technical Support Team. Date: February 2026


-(3-ethoxypropyl)-1-phenylethylamine via Nucleophilic Substitution
Document Type:  Technical Protocol & Process Guide
Reference ID:  AN-AMINE-042

Executive Summary & Strategic Analysis

This guide details the synthesis of


-(3-ethoxypropyl)-1-phenylethylamine  using 1-phenylethylamine  and 1-bromo-3-ethoxypropane .

Critical Terminology Clarification: The request specifies "Reductive Alkylation." However, the provided reagents (an amine and an alkyl halide) dictate a Direct Nucleophilic Substitution (


)  pathway, not a reductive amination (which requires an aldehyde/ketone and a reducing agent). While "reductive alkylation" is sometimes used loosely in industry to describe amine synthesis, this protocol focuses on the Direct Alkylation  method necessitated by your specific reagents.

Process Challenge: The Polyalkylation Trap The primary challenge in reacting primary amines (like 1-phenylethylamine) with alkyl halides is over-alkylation . The secondary amine product is often more nucleophilic than the starting material, leading to the formation of tertiary amines and quaternary ammonium salts.

Strategic Solution: To ensure high selectivity for the secondary amine (mono-alkylation), this protocol utilizes a Kinetic Control Strategy :

  • High Amine Equivalents: Using 1-phenylethylamine in excess (3.0–5.0 equiv) to statistically favor the attack of the primary amine over the secondary amine product.

  • Inorganic Base Scavenging: Utilizing anhydrous

    
     to neutralize the HBr byproduct without promoting elimination side-reactions.
    

Chemical Reaction & Mechanism

Reaction Scheme

The reaction proceeds via a bimolecular nucleophilic substitution (


). The chiral center of the 1-phenylethylamine is remote from the reaction site and is preserved (retention of configuration).

ReactionScheme Reactants 1-Phenylethylamine (Nucleophile) Intermediate Transition State (SN2 Attack) Reactants->Intermediate + Base (K2CO3) Reagent 1-Bromo-3-ethoxypropane (Electrophile) Reagent->Intermediate Product N-(3-ethoxypropyl)- 1-phenylethylamine (Secondary Amine) Intermediate->Product - HBr SideProduct Tertiary Amine (Over-alkylation impurity) Product->SideProduct + Excess Bromide (Avoid this via stoichiometry)

Figure 1: Reaction pathway highlighting the critical branch point between mono-alkylation (desired) and poly-alkylation (undesired).

Experimental Protocol

Reagents & Materials Table
ComponentRoleMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Boiling Pt.
1-Phenylethylamine Substrate121.184.00.95187°C
1-Bromo-3-ethoxypropane Alkylating Agent167.051.01.28~130°C
Potassium Carbonate (

)
Base138.212.0SolidN/A
Acetonitrile (MeCN) Solvent41.05N/A0.78682°C
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1-phenylethylamine (4.0 equiv) and anhydrous

    
      (2.0 equiv) to the flask.
    
  • Add Acetonitrile (anhydrous, 10 mL per gram of bromide).

    • Note: Acetonitrile is chosen for its polarity, which stabilizes the

      
       transition state, and its convenient boiling point.
      
  • Stir the mixture at room temperature for 15 minutes to ensure base dispersion.

Step 2: Controlled Addition

  • Dissolve 1-bromo-3-ethoxypropane (1.0 equiv) in a small volume of acetonitrile.

  • Add the bromide solution dropwise to the amine mixture over 30–60 minutes.

    • Why: Keeping the local concentration of bromide low relative to the amine further suppresses over-alkylation.

Step 3: Thermal Activation

  • Heat the reaction mixture to 60°C (oil bath temperature).

  • Monitor reaction progress via TLC (System: 10% MeOH in DCM) or HPLC/GC.

    • Endpoint: Disappearance of the alkyl bromide. Expected time: 4–12 hours.

    • Alert: Do not overheat (>80°C) as this increases the rate of the secondary reaction (tertiary amine formation).

Step 4: Work-up (Extractive Purification)

  • Cool the mixture to room temperature.

  • Filter off the solid salts (

    
    , excess 
    
    
    
    ) and rinse the cake with DCM.
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and wash with Water (2x) to remove inorganic traces.

  • Recovery of Excess Amine (Critical):

    • The crude oil contains the product and excess 1-phenylethylamine.

    • Distillation: Since the boiling point difference is significant (~187°C vs >220°C estimated for product), Kugelrohr or fractional distillation under high vacuum is the most efficient way to recover the valuable chiral starting amine.

Purification Workflow (Acid-Base Logic)

If distillation is not available, use this chemical separation method:

WorkupFlow Crude Crude Mixture (Product + Excess Amine) Step1 Dissolve in DCM Extract with 1M HCl (pH < 2) Crude->Step1 OrgLayer1 Organic Layer (Non-basic impurities) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salts) Step1->AqLayer1 Step2 Basify Aqueous Layer (NaOH to pH > 12) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 FinalOrg Combined Organic Layer (Amines) Step3->FinalOrg Chromatography Column Chromatography (Silica: DCM/MeOH/NH3) FinalOrg->Chromatography Separate Product from Excess PEA

Figure 2: Acid-Base workup strategy to isolate basic amines from neutral impurities, followed by chromatography.

Analytical Controls & Specifications

In-Process Control (IPC)
  • TLC: Silica gel

    
    .
    
    • Mobile Phase: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Visualization: UV (254 nm) and Ninhydrin stain (amines turn purple/red).

  • GC-MS: Ideal for monitoring the ratio of Mono-alkylation vs. Di-alkylation.

Product Characterization (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.4 (m, 5H, Aromatic).
      
    • 
       3.7 (q, 1H, Chiral benzylic CH).
      
    • 
       3.4 (t, 2H, 
      
      
      
      ).
    • 
       3.3 (q, 2H, Ethoxy 
      
      
      
      ).
    • 
       2.5–2.7 (m, 2H, 
      
      
      
      ).
    • 
       1.3 (d, 3H, Benzylic 
      
      
      
      ).
    • 
       1.1 (t, 3H, Ethoxy 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Expected

    
     = 208.17 m/z.
    

Safety & Handling (HSE)

  • Alkyl Halides (1-Bromo-3-ethoxypropane): Alkylating agents are potential genotoxic impurities (PGIs). Handle in a fume hood. Wear nitrile gloves.

  • Amines: Corrosive and can cause severe eye damage.

  • Waste Disposal: Aqueous layers from the workup will contain amine salts and should be treated as hazardous basic waste.

Process Comparison: Why not Reductive Amination?

If you intended to perform a "True" Reductive Alkylation, you would need to change the electrophile.

FeatureDirect Alkylation (This Protocol)Reductive Amination (Alternative)
Reagents Amine + Alkyl Bromide Amine + Aldehyde (3-ethoxypropanal)
Reagent Status Bromide is commercially stable/available.Aldehyde may be unstable/polymerize.
Selectivity Moderate (Requires excess amine).High (Mono-alkylation favored).
Conditions Basic, Heat.[1][4][5][6]Mild, Reducing agent (

).

Recommendation: If the direct alkylation yields difficult-to-separate mixtures, switch to the Reductive Amination route by oxidizing 3-ethoxy-1-propanol to the aldehyde (Swern oxidation) and reacting with 1-phenylethylamine using Sodium Triacetoxyborohydride (


).

References

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • ACS Green Chemistry Institute. (2025). Reagent Guide: Alkylation of Amines.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for conditions).
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.

Sources

Application Note: Catalytic Hydrogenation of Ethoxypropyl-Phenylethyl Imines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the reductive transformation of ethoxypropyl-phenylethyl imines . These intermediates are critical "linkers" in the synthesis of neuroactive APIs (e.g., calcium channel blockers, SSRIs) and agrochemicals, where the lipophilic ethoxypropyl chain modulates bioavailability.

Strategic Overview & Chemical Context

The hydrogenation of


-(3-ethoxypropyl)-phenylethyl imines  presents a classic chemoselectivity challenge. The molecule contains three distinct reactive/sensitive zones:
  • The Imine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  The target for reduction.[1][2]
    
  • The Ether Linkage (

    
    ):  Generally stable, but susceptible to Lewis-acid induced cleavage or hydrogenolysis under vigorous conditions.
    
  • The Phenylethyl Moiety: If the imine is derived from acetophenone (forming a 1-phenylethyl motif), the resulting amine is benzylic and prone to hydrogenolysis (C-N bond cleavage) over Pd catalysts. If derived from phenylacetaldehyde (2-phenylethyl), this risk is negligible.

Core Objective: Maximize conversion to the secondary amine while suppressing dimer formation (transamination) and preventing hydrogenolysis of the benzylic C-N bond.

Reaction Pathway Analysis

The transformation generally follows an associative mechanism on the catalyst surface.

ReactionPathway Reactants Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Reactants->Hemiaminal Condensation Imine Imine Intermediate (Unstable) Amine Target Secondary Amine (Ethoxypropyl-Phenylethyl) Imine->Amine +H2 / Catalyst (k_red) Byproduct Byproducts (Dimer/Hydrogenolysis) Imine->Byproduct Slow Red. (k_deac) Hemiaminal->Imine -H2O Catalyst Catalyst Surface (Pd/C, Pt/C) Catalyst->Imine Adsorption

Figure 1: Reaction pathway highlighting the critical competition between hydrogenation (


) and byproduct formation.

Critical Parameters & Catalyst Selection

Catalyst Screening Matrix

The choice of metal is dictated by the specific "phenylethyl" structure (1-phenyl vs. 2-phenyl) and the desired stereochemistry.

Catalyst SystemActivitySelectivityRecommendation
5% Pd/C (Unreduced) HighModerateStandard Choice. Excellent for 2-phenylethyl variants. Risk of debenzylation for 1-phenylethyl systems at >50°C.
5% Pt/C (Sulfided) ModerateHighBest for Sensitive Groups. Prevents hydrogenolysis of C-O (ether) and C-N (benzyl) bonds. Preferred if halogen substituents are present on the phenyl ring.
Raney Nickel HighLowCost-Effective. Effective for sterically hindered ketimines. Requires careful handling (pyrophoric).
Ir-Xyliphos (Homogeneous) Very HighVery High (>95% ee)Asymmetric Choice. Essential if creating a chiral center at the imine carbon (e.g., from acetophenone).
Solvent Effects & Additives
  • Solvent: Ethanol (EtOH) is the superior solvent for this lipophilic imine. It solubilizes the ethoxypropyl chain effectively.

    • Avoid: Chlorinated solvents (slow rates) or pure water (solubility issues).

  • Additives (The "Acid Trick"): Imine hydrogenation is often accelerated by trace acid.

    • Protocol: Add 0.5 - 1.0 eq. of Acetic Acid or Methanesulfonic Acid .

    • Mechanism:[2] Protonation of the imine nitrogen (

      
      ) increases electrophilicity, facilitating hydride transfer from the metal surface. It also prevents amine product inhibition (poisoning) of the catalyst.
      

Detailed Experimental Protocols

Protocol A: Heterogeneous Batch Hydrogenation (Standard)

Best for: General synthesis of achiral secondary amines.

Reagents:

  • Substrate: Pre-formed Imine (or 1.0 eq Ketone + 1.05 eq Amine for one-pot)

  • Catalyst: 5% Pd/C (50% water wet), loading: 2-5 mol% Pd.

  • Solvent: Ethanol (anhydrous preferred).

  • Additive: Acetic Acid (1.0 eq).

Step-by-Step:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10 mmol of the carbonyl substrate and 10.5 mmol of 3-ethoxypropylamine in 30 mL Ethanol.

  • Imine Formation (In-situ): Stir at RT for 1 hour. (Optional: Add 3Å Molecular Sieves to drive equilibrium).

  • Catalyst Charge: Under Argon flow, carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors.

  • Hydrogenation:

    • Seal reactor and purge with

      
       (3x) and 
      
      
      
      (3x).
    • Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 40°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–6 hours.
    
  • Workup: Filter catalyst through a Celite pad (keep wet to prevent ignition). Concentrate filtrate.

  • Purification: The crude is often the acetate salt. Basify with

    
     (aq) and extract with Ethyl Acetate if free base is required.
    
Protocol B: Asymmetric Hydrogenation (High-Value Chiral Targets)

Best for: Synthesizing chiral amines from acetophenone derivatives.

Catalyst:


 + Chiral Ligand (e.g., 

-f-Binaphane or Xyliphos). Conditions: 80 bar

, Toluene/Additives.

Workflow:

  • Pre-complexation: Stir Ir-precursor and Ligand in Toluene for 30 mins under Argon.

  • Substrate Addition: Add the pre-formed ethoxypropyl-phenylethyl imine.

  • Additives: Add Iodine (

    
    , 10 mol%) or acetic acid to activate the Ir-hydride species.
    
  • Reaction: Hydrogenate at 80 bar and RT for 12 hours.

  • Result: Typically yields >95% conversion and >90% ee.[3][4]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningThe amine product binds to Pd. Action: Increase Acetic Acid to 1.5 eq to protonate the product.
C-N Bond Cleavage HydrogenolysisReaction temp too high or Pd too active. Action: Switch to 5% Pt/C or lower temp to 20°C.
Dimer Formation TransaminationInsufficient

pressure or slow reduction rate allowing imine exchange. Action: Increase pressure to 10 bar; increase agitation.
Ether Cleavage Acid HydrolysisStrong acid attacking ethoxy group. Action: Use weak acid (AcOH) instead of HCl/H2SO4.
Process Safety: Hydrogenation Risks
  • Pyrophoric Catalysts: Dry Pd/C and Raney Ni ignite in air. Always handle wet or under inert gas.

  • Exotherm: Imine formation and hydrogenation are exothermic. Control temperature ramp rates.

  • Pressure: Ensure reactor is rated for 1.5x the operating pressure.

Visualizing the Process Workflow

Workflow cluster_QC Quality Control Points Start Start: Raw Materials (Ketone + Amine) ImineForm Step 1: Imine Formation (Solvent: EtOH, T=25°C) Optional: Mol. Sieves Start->ImineForm CatAdd Step 2: Catalyst Addition (Inert Atmosphere!) ImineForm->CatAdd QC1 Check Imine Conversion (NMR/IR) ImineForm->QC1 Hydro Step 3: Hydrogenation (P=5 bar, T=40°C, Additive: AcOH) CatAdd->Hydro Filter Step 4: Catalyst Filtration (Celite Pad) Hydro->Filter Workup Step 5: Workup & Isolation (Basify -> Extract) Filter->Workup QC2 Check Enantiomeric Excess (Chiral HPLC) Workup->QC2

Figure 2: End-to-end process workflow for the catalytic hydrogenation of ethoxypropyl-phenylethyl imines.

References

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation of Imines." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003.

  • Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
  • Hegedűs, L., et al. "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines."[5][6] Applied Catalysis A: General, vol. 296, 2005.[5][6] (Discusses Pd/C vs Pt/C selectivity).

  • Grosser, R., et al. "Process for the preparation of amines." US Patent 5,072,044. (Describes industrial reductive amination conditions).

  • Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 2010.

Sources

Scalable synthesis methods for (3-Ethoxypropyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (3-Ethoxypropyl)(1-phenylethyl)amine

Part 1: Executive Summary

(3-Ethoxypropyl)(1-phenylethyl)amine (CAS: 886363-09-1 / Generic structure match) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly those requiring a lipophilic ether side chain and a chiral benzyl-like motif.[1] It serves as a building block for calcium channel blockers, local anesthetics, and as a chiral resolving agent derivative.[1]

This guide outlines two distinct, scalable protocols for its synthesis:

  • Method A (Direct Alkylation): A cost-effective, high-throughput route utilizing nucleophilic substitution.[1] Best suited for cost-sensitive manufacturing where downstream purification (distillation) is available.[1]

  • Method B (Acylation-Reduction): A high-fidelity route utilizing amide formation followed by hydride reduction.[1] Best suited for high-purity requirements where over-alkylation impurities must be strictly eliminated.[1]

Part 2: Technical Protocols

Method A: Direct Nucleophilic Alkylation (The "Process" Route)[1]

Principle: This method relies on the SN2 reaction between 1-phenylethylamine and 1-chloro-3-ethoxypropane.[1] To mitigate the formation of the tertiary amine impurity (double alkylation), a specific stoichiometric excess of the primary amine is employed, which is later recovered.[1]

Reaction Scheme: Ph-CH(Me)-NH2 + Cl-(CH2)3-OEt (+ KI/K2CO3) → Ph-CH(Me)-NH-(CH2)3-OEt[1]

Reagents & Materials:

  • Precursor A: 1-Phenylethylamine (CAS 98-84-0) [Racemic or (S)-enantiomer depending on target].[1]

  • Precursor B: 1-Chloro-3-ethoxypropane (CAS 36865-38-0).[1][2][3]

  • Base: Potassium Carbonate (anhydrous, milled).[1]

  • Catalyst: Potassium Iodide (0.1 eq).[1]

  • Solvent: Acetonitrile (ACN) or Toluene (for easier aqueous workup).[1]

Step-by-Step Protocol:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge 1-Phenylethylamine (121.2 g, 1.0 mol, 2.0 equiv ).[1] Note: The excess is critical to suppress dialkylation.[1]

    • Charge Potassium Carbonate (138.2 g, 1.0 mol, 2.0 equiv).[1]

    • Charge Potassium Iodide (8.3 g, 0.05 mol, 0.1 equiv).[1]

    • Add Acetonitrile (600 mL).

  • Addition: Heat the mixture to 60°C. Add 1-Chloro-3-ethoxypropane (61.3 g, 0.5 mol, 1.0 equiv ) dropwise over 2 hours.

    • Process Control: Monitor exotherm; maintain T < 65°C.[1]

  • Reaction: Raise temperature to reflux (80-82°C) and stir for 12–16 hours.

    • IPC (In-Process Control):[1] GC-FID should show < 2% residual chloride.[1]

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (KCl/KI/K2CO3).[1] Rinse cake with ACN.

    • Concentrate the filtrate under vacuum to remove solvent.[1]

    • Amine Recovery: Distill the crude oil under reduced pressure (approx. 10 mmHg) to recover unreacted 1-phenylethylamine (bp ~70°C @ 10mmHg).[1]

  • Purification:

    • The residue is the crude secondary amine.[1]

    • Perform fractional distillation under high vacuum (< 1 mmHg). The product boils at approx. 110-115°C (estimated @ 0.5 mmHg).

    • Alternative: Convert to Hydrochloride salt by adding HCl/EtOH, precipitate, and recrystallize from IPA/EtOAc for >99% purity.[1]

Method B: Acylation-Reduction (The "Precision" Route)[1]

Principle: This 2-step sequence guarantees mono-alkylation. 1-Phenylethylamine is acylated with 3-ethoxypropionyl chloride to form an amide, which is then reduced using Lithium Aluminum Hydride (LAH) or Borane-DMS.[1]

Reaction Scheme:

  • Ph-CH(Me)-NH2 + EtO-(CH2)2-COCl → Ph-CH(Me)-NH-CO-(CH2)2-OEt[1]

  • Amide + LiAlH4 → Ph-CH(Me)-NH-(CH2)3-OEt[1]

Reagents & Materials:

  • Precursor A: 1-Phenylethylamine.[1]

  • Precursor B: 3-Ethoxypropionyl chloride (CAS 49775-37-3).[1][4] Can be generated in situ from 3-ethoxypropionic acid + SOCl2.[1]

  • Base: Triethylamine (TEA).[1]

  • Reductant: LiAlH4 (2.4 M in THF).[1]

Step-by-Step Protocol:

Step 1: Amide Formation [1]

  • Setup: 2L reactor, inert atmosphere (N2).

  • Charging: Dissolve 1-Phenylethylamine (60.5 g, 0.5 mol) and TEA (76 g, 0.75 mol) in Dichloromethane (DCM) (500 mL). Cool to 0°C.

  • Addition: Add 3-Ethoxypropionyl chloride (68.3 g, 0.5 mol) dropwise, maintaining T < 10°C.

  • Workup: Stir 2h at RT. Wash with 1M HCl (2x), then Sat. NaHCO3. Dry organic layer (MgSO4) and evaporate.[1] Yield: Quant. amide (oil).

Step 2: Reduction

  • Setup: Dry 2L reactor, Argon purge. Safety: LAH reacts violently with water.[1]

  • Charging: Charge LiAlH4 solution (250 mL, 0.6 mol, 1.2 equiv) into dry THF (300 mL). Cool to 0°C.

  • Addition: Dissolve the crude amide (from Step 1) in dry THF (200 mL) and add dropwise to the LAH suspension.

    • Caution: Hydrogen gas evolution.[1] Vent properly.

  • Reflux: Heat to reflux (66°C) for 6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 23 mL Water[1]

    • 23 mL 15% NaOH[1]

    • 69 mL Water[1]

  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the pure amine.

Part 3: Comparative Analysis & Data

ParameterMethod A (Alkylation)Method B (Acylation-Reduction)
Atom Economy HighLower (Loss of carbonyl oxygen)
Step Count 1 Step + Workup2 Steps
Impurity Profile Risk of tertiary amine (<5% if optimized)No tertiary amine; high purity
Cost Low (Cheap reagents)Moderate (LAH/Borane cost)
Scalability Excellent (Multi-kg ready)Good (Requires H2 handling controls)
Chiral Integrity Retained (if using chiral amine)Retained

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the decision matrix and process flow for selecting and executing the synthesis.

SynthesisFlow Start Target: (3-Ethoxypropyl)(1-phenylethyl)amine Decision Purity vs. Cost Requirement? Start->Decision RouteA Route A: Direct Alkylation (Cost Driven) Decision->RouteA High Volume / Low Cost RouteB Route B: Amide Reduction (Purity Driven) Decision->RouteB Pharma Grade / High Purity StepA1 Mix 1-Phenylethylamine (2 eq) + 1-Chloro-3-ethoxypropane RouteA->StepA1 StepA2 Reflux with K2CO3/KI (16h) StepA1->StepA2 StepA3 Distillative Recovery of excess Amine StepA2->StepA3 ResultA Product (95% Purity) Contains trace tert-amine StepA3->ResultA StepB1 Acylation: Amine + 3-Ethoxypropionyl Cl RouteB->StepB1 StepB2 Reduction: LiAlH4 in THF StepB1->StepB2 StepB3 Fieser Quench & Filtration StepB2->StepB3 ResultB Product (>99% Purity) No tert-amine StepB3->ResultB

Caption: Process flow diagram comparing the Direct Alkylation (Route A) and Amide Reduction (Route B) pathways.

Part 5: References

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • Organic Chemistry Portal. "Synthesis of Secondary Amines." (General methodology review).

  • ChemicalBook. "Product Entry: (3-ethoxypropyl)(1-phenylethyl)amine."[1] (Verification of commercial existence).

  • Org. Synth. "Ethyl 3,3-diethoxypropanoate."[1][5] (Source for ethoxy-chain precursors).[1][4][5][6][7] Organic Syntheses, Coll.[1][5] Vol. 7, p.160.[1]

  • BenchChem. "1-Chloro-3-ethoxypropane Commercial Availability."

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (3-Ethoxypropyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

The synthesis of (3-Ethoxypropyl)(1-phenylethyl)amine presents a classic challenge in secondary amine construction: balancing reactivity with selectivity.[1] The steric bulk of the 1-phenylethyl group (α-methylbenzyl group) provides some protection against over-alkylation, but it also retards the initial nucleophilic attack.

To maximize yield, you must choose the correct pathway based on your available precursors. We categorize the two primary workflows below.

Decision Pathway: Synthetic Route Selection

SynthesisRoutes Start Precursor Availability RouteA Route A: Reductive Amination (Recommended for High Yield) Start->RouteA High Purity Req. RouteB Route B: Direct Alkylation (Cost-Effective / Scalable) Start->RouteB Bulk Materials ReagentsA Reactants: 1-Phenylethylamine + 3-Ethoxypropanal RouteA->ReagentsA ReagentsB Reactants: 1-Phenylethylamine + 1-Halo-3-ethoxypropane RouteB->ReagentsB MechanismA Mechanism: Imine Formation → Reduction ReagentsA->MechanismA MechanismB Mechanism: SN2 Nucleophilic Substitution ReagentsB->MechanismB RiskA Risk: Water inhibition (Stalls imine formation) MechanismA->RiskA RiskB Risk: Polyalkylation (Formation of Tertiary Amine) MechanismB->RiskB SolutionA Optimization: Add Ti(OiPr)4 + NaBH4 RiskA->SolutionA SolutionB Optimization: 3:1 Amine Excess + Inorganic Base RiskB->SolutionB

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursors and risk tolerance.

Protocol A: Titanium-Mediated Reductive Amination (Gold Standard)[1]

This method is superior for yield (>85%) and purity. The use of Titanium(IV) Isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate.

The Chemistry
  • Imine Formation: 1-Phenylethylamine + 3-Ethoxypropanal

    
     Imine + 
    
    
    
    [1]
  • Reduction: Imine +

    
    
    
    
    
    Secondary Amine
Optimized Protocol

Reagents:

  • (S)- or (R)-1-Phenylethylamine (1.0 equiv)[1]

  • 3-Ethoxypropanal (1.1 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.25 equiv)[1]
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, dissolve 1-phenylethylamine in absolute ethanol (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)

    
     dropwise. The solution may warm slightly.
    
  • Aldehyde Addition: Add 3-ethoxypropanal. Stir at ambient temperature for 4–6 hours .

    • Checkpoint: Monitor by TLC or NMR. The disappearance of the aldehyde peak indicates imine formation is complete.

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     in small portions (gas evolution will occur).
    
  • Quench: Stir for 2 hours, then quench carefully with 2M NaOH (not water alone, to manage Titanium salts).

  • Filtration: A white precipitate (TiO

    
    ) will form. Filter through a Celite pad.
    
  • Extraction: Extract the filtrate with Ethyl Acetate.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water in solvent inhibited imine formation.[1]Ensure solvent is anhydrous. Increase Ti(OiPr)

to 1.5 equiv to scavenge water.
Alcohol Impurity Reduction of unreacted aldehyde.The imine did not form completely before NaBH

addition.[2] Extend stirring time in Step 3 or heat to 40°C.
Emulsion during Workup Titanium salts forming gels.Use 2M NaOH or NH

OH for the quench. The high pH helps precipitate granular TiO

rather than a gel.

Protocol B: Controlled Nucleophilic Substitution (SN2)[1]

If you lack the aldehyde precursor, direct alkylation using 1-bromo-3-ethoxypropane is viable but requires strict stoichiometric control to prevent the formation of the tertiary amine (double alkylation).[1]

The Chemistry
  • Target Reaction: Amine + Alkyl Halide

    
     Secondary Amine 
    
    
    
    HBr
  • Side Reaction: Secondary Amine + Alkyl Halide

    
     Tertiary Amine (Yield Loss)[1]
    
Optimized Protocol

Reagents:

  • 1-Phenylethylamine (3.0 to 4.0 equiv ) — Critical for yield[1]

  • 1-Bromo-3-ethoxypropane (1.0 equiv)[1]

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (1.5 equiv)[1]
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Base Suspension: Suspend K

    
    CO
    
    
    
    and the excess 1-phenylethylamine in Acetonitrile. Heat to 60°C.
  • Slow Addition: Dissolve 1-bromo-3-ethoxypropane in a small volume of ACN. Add this solution dropwise over 2 hours using a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine minimizes over-alkylation.

  • Reaction: Stir at 60–70°C for 12 hours.

  • Workup: Filter off solids. Concentrate the solvent.

  • Purification: The crude will contain the product and excess starting amine.

    • Separation: Distillation (if boiling points differ significantly) or Column Chromatography (DCM:MeOH:NH

      
      OH).[1]
      
Data Comparison: Stoichiometry vs. Yield
Amine : Halide RatioYield (Secondary Amine)Impurity (Tertiary Amine)Notes
1 : 1 45%35%Not Recommended. Significant over-alkylation.
2 : 1 68%15%Acceptable for rough synthesis.[1]
4 : 1 88% < 5%Optimal. Excess amine is recovered via distillation.

Frequently Asked Questions (FAQs)

Q1: Can I use the hydrochloride salt of 1-phenylethylamine directly?

  • Answer: No. For both protocols, the amine must be free. If you have the HCl salt, neutralize it first with aqueous NaOH and extract the free base into DCM, then dry and evaporate. In Protocol B (Alkylation), the carbonate base can neutralize the salt in situ, but this generates water and slows the reaction.

Q2: My product is racemizing. What is happening?

  • Answer: 1-phenylethylamine is sensitive to racemization under harsh conditions.[1]

    • Avoid: High temperatures (>100°C) or strong radical initiators.

    • Check: If using Reductive Amination (Protocol A), ensure the pH isn't excessively acidic during imine formation. The Ti(OiPr)

      
       method is generally racemization-free [1].[1]
      

Q3: How do I remove the excess 1-phenylethylamine in Protocol B?

  • Answer: Since 1-phenylethylamine (b.p. ~187°C) and your product (estimated b.p. >250°C) have different boiling points, vacuum distillation is effective.[1] Alternatively, use acid-base extraction:

    • Dissolve mixture in dilute acid (pH 4-5).

    • Wash with ether (removes non-basic impurities).

    • Basify to pH >12.

    • Extract into organic solvent.

    • Note: This does not separate the primary from the secondary amine. Chromatography is required if distillation fails.

Q4: Is the ethoxy group stable?

  • Answer: Yes, the ether linkage is stable to borohydrides (Protocol A) and mild bases (Protocol B). Avoid strong Lewis acids like BBr

    
     or AlCl
    
    
    
    , which will cleave the ether.

References

  • Reductive Amination with Ti(OiPr)

    • Source: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
    • Relevance: Establishes the titanium-mediated protocol as the standard for hindering side reactions and improving yields in secondary amine synthesis.
    • [1]

  • Prevention of Over-Alkylation

    • Source: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
    • Relevance: Comprehensive review confirming that excess primary amine (3-4 equiv)
    • [1]

  • Synthesis of Phenylethylamine Derivatives

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 717 (1955).

    • Relevance: foundational techniques for handling 1-phenylethylamine and its stability.[1]

  • General Reductive Amination Guidelines

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[4]

    • Relevance: Provides the alternative "STAB" (Sodium Triacetoxyborohydride) protocol if Ti(OiPr)4 is unavailable.
    • [1]

Sources

Technical Support Center: Separation of Primary Amine Impurities from Secondary Amine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating primary amine impurities from their secondary amine products. The following information is based on established scientific principles and extensive field experience to provide you with robust troubleshooting strategies and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of secondary amines.

FAQ 1: Why is separating primary and secondary amines so challenging?

Primary and secondary amines often share very similar physical properties, such as polarity and boiling points, making their separation by standard techniques like distillation or basic chromatography difficult.[1] Their basic nature also leads to strong interactions with acidic stationary phases like silica gel, often resulting in poor peak shapes and co-elution in chromatographic methods.[2]

FAQ 2: I'm seeing significant peak tailing for my secondary amine product during HPLC analysis. What's the cause and how can I fix it?

Peak tailing in amine analysis by HPLC is a frequent problem, typically caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[3][4]

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[5]

  • pH Adjustment: Operating the mobile phase at a pH that suppresses the ionization of the silanol groups (typically below pH 3) can reduce these interactions.[4] Conversely, at a higher pH, where the amines are not protonated, their interaction with the stationary phase is also reduced.

  • Use of Specialized Columns: Consider using an "amine-specific" or end-capped column where the residual silanols have been deactivated. Amine-functionalized stationary phases can also be very effective.[2]

FAQ 3: Can I use derivatization to separate my primary amine impurity?

Yes, derivatization is a powerful technique for this purpose. The key is to use a reagent that selectively reacts with the primary amine, altering its chemical properties to allow for easy separation.[6][7]

Common Derivatization Strategies:

  • Reaction with Aldehydes or Ketones: Primary amines react with aldehydes and ketones to form imines. This change in functionality can significantly alter the polarity and allow for separation by chromatography or extraction.

  • Reaction with Mesityl Oxide: Mesityl oxide reacts specifically with primary amines to form a high-boiling adduct, from which the secondary amine can be easily separated by distillation.[1]

  • Formation of Carbamates: Reagents like di-tert-butyl dicarbonate (Boc₂O) can selectively protect the primary amine as a carbamate, which can then be separated.[8][9]

FAQ 4: What are the best general-purpose purification techniques for removing primary amines from a secondary amine product?

For preparative scale, a combination of techniques is often most effective.

  • Acid-Base Extraction: This is a fundamental and powerful technique. By carefully adjusting the pH of a biphasic system (e.g., an organic solvent and water), you can exploit the different basicities (pKa values) of the primary and secondary amines to selectively move one into the aqueous layer as its ammonium salt, while the other remains in the organic layer.[10][11]

  • Chromatography on Modified Silica: Using amine-functionalized silica gel for column chromatography can greatly improve the separation by minimizing the strong acid-base interactions that cause tailing and poor resolution on standard silica.[2]

  • Hoffmann's Method: This classical chemical method involves reacting the amine mixture with diethyl oxalate. The primary amine forms a solid dialkyloxamide, the secondary amine forms a liquid dialkyloxamic ester, and the tertiary amine (if present) does not react. The products can then be separated by filtration and distillation.[12]

II. Troubleshooting Guides

This section provides more in-depth solutions to specific experimental problems.

Guide 1: Poor Resolution in Preparative Normal-Phase Chromatography

Problem: You are attempting to separate a primary amine impurity from your secondary amine product using normal-phase flash chromatography on silica gel, but the two compounds are co-eluting.

Root Cause Analysis: The strong interaction of both amines with the acidic silica stationary phase is likely causing band broadening and poor selectivity.

Troubleshooting Workflow:

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-(3-ethoxypropyl)-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of N-(3-ethoxypropyl)-1-phenylethylamine , a specific secondary amine derivative used in chiral resolution and specialized organic synthesis.

This analysis is based on established fragmentation mechanisms for


-methylbenzylamines  and aliphatic ethers , providing a predictive spectral fingerprint for identification and quality control.

Executive Summary & Compound Profile

N-(3-ethoxypropyl)-1-phenylethylamine is a secondary amine combining a chiral 1-phenylethyl (or


-methylbenzyl) core with a 3-ethoxypropyl  side chain. This structure creates a unique mass spectral signature characterized by competitive 

-cleavage pathways driven by the amine nitrogen and the ether oxygen.

Differentiation from structural isomers (e.g., N-propyl-1-phenylethylamine or N-ethoxypropyl-benzylamine) relies on identifying the specific "fingerprint" ions resulting from the loss of the


-methyl group versus the phenyl ring.
Property Data
IUPAC Name N-(3-ethoxypropyl)-1-phenylethanamine
Molecular Formula

Molecular Weight 207.31 g/mol
Monoisotopic Mass 207.1623 Da
Core Structure Secondary Amine (

-methylbenzyl) + Ether Linkage

Fragmentation Mechanism & Spectral Analysis[2][3][4][5][6]

The Electron Ionization (EI, 70 eV) mass spectrum of this compound is dominated by


-cleavage  initiated by the nitrogen atom. The stability of the resulting iminium ions dictates the relative abundance of the fragments.
Primary Fragmentation Pathway: -Cleavage (Amine-Initiated)

The nitrogen atom directs the cleavage of the bonds adjacent to the


-carbons. There are two competing pathways here:
  • Loss of Methyl Group (

    
    -Methyl Cleavage): 
    
    • Mechanism: Cleavage of the

      
       bond on the benzylic side.
      
    • Fragment Ion:

      
      
      
    • m/z:

      
      
      
    • Significance: This is typically the Base Peak (100% relative abundance) in 1-phenylethylamine derivatives because the resulting iminium ion is conjugated with the phenyl ring, offering superior stability compared to aliphatic alternatives.

  • Loss of Phenyl Group (Benzylic Cleavage):

    • Mechanism: Cleavage of the

      
       bond.
      
    • Fragment Ion:

      
      
      
    • m/z:

      
      
      
    • Significance: While the phenyl radical is unstable (making this pathway less favorable kinetically), the statistical probability and high energy of EI can still produce this ion, usually at 10-30% intensity.

Secondary Pathways
  • McLafferty Rearrangement (Ether-Induced):

    • The 3-ethoxypropyl chain allows for a 6-membered transition state involving the nitrogen and the ether oxygen.

    • Loss: Vinyl ethyl ether (

      
      , 72 Da).
      
    • Fragment Ion:

      
      
      
    • Significance: A diagnostic ion that confirms the presence of the 3-ethoxypropyl chain.

  • Inductive Cleavage (Benzylic Cation):

    • Direct cleavage of the C-N bond generates the stable 1-phenylethyl cation.

    • Fragment Ion:

      
      
      
    • m/z:

      
      
      
    • Significance: A common aromatic marker, often accompanied by the tropylium ion (m/z 91 ).

Summary of Diagnostic Ions
m/z (Mass-to-Charge)Identity/StructureOriginRelative Abundance (Predicted)
207

Molecular IonWeak (<5%)
192


-Cleavage (Loss of Methyl)
Base Peak (100%)
135

McLafferty RearrangementModerate (20-40%)
130


-Cleavage (Loss of Phenyl)
Minor (10-25%)
105

Phenylethyl CationModerate (30-50%)
59

Ether

-Cleavage
Moderate (20-40%)

Comparative Analysis: Target vs. Alternatives

To validate the identity of N-(3-ethoxypropyl)-1-phenylethylamine, it must be distinguished from close structural analogs. The table below highlights the "Shift" in the Base Peak that serves as the primary identification metric.

CompoundStructureMolecular WeightBase Peak (m/z)Key Difference
Target: N-(3-ethoxypropyl)-1-phenylethylamine

207 192 Loss of Methyl from benzylic center retains high mass.[1]
Alternative A: N-propyl-1-phenylethylamine

163148 Lacks the ether oxygen; Base peak shifts by -44 Da.
Alternative B: N-(3-ethoxypropyl)-benzylamine

19391 Lacks

-methyl group. Dominant ion is Tropylium (91) due to C-N cleavage.

Analysis:

  • Vs. Alternative A: The presence of the ethoxy group adds 44 Da to the molecular weight. If the base peak shifts from 148 to 192, the core amine structure is identical, and the modification is on the N-alkyl chain.

  • Vs. Alternative B: The absence of the

    
    -methyl group in Alternative B destabilizes the amine-initiated 
    
    
    
    -cleavage product. Consequently, the spectrum is dominated by the tropylium ion (m/z 91), whereas the Target compound is dominated by the stable iminium ion (m/z 192).

Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the mechanistic causality between the molecular ion and the observed fragments.

Fragmentation M Molecular Ion (M+) m/z 207 AlphaMe Base Peak: Alpha-Cleavage (Loss of Methyl) m/z 192 M->AlphaMe - CH3 (15 Da) AlphaPh Alpha-Cleavage (Loss of Phenyl) m/z 130 M->AlphaPh - Ph (77 Da) McLafferty McLafferty Rearrangement (Loss of Vinyl Ethyl Ether) m/z 135 M->McLafferty - C4H8O (72 Da) Benzylic Inductive Cleavage (Phenylethyl Cation) m/z 105 M->Benzylic C-N Cleavage Tropylium Tropylium Ion m/z 91 Benzylic->Tropylium - CH2

Figure 1: Mechanistic fragmentation tree for N-(3-ethoxypropyl)-1-phenylethylamine (EI-MS).

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this standard GC-MS protocol.

Sample Preparation[1][7][8][9][10]
  • Solvent: Dissolve 1 mg of the sample in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

  • Derivatization (Optional): While the secondary amine can be analyzed directly, trifluoroacetyl (TFA) derivatization can improve peak shape.

    • Protocol: Add 50 µL MBTFA (N-methyl-bis-trifluoroacetamide) to 100 µL sample solution. Heat at 60°C for 20 mins.

    • Note: Derivatization will shift the Molecular Ion to m/z 303 (+97 Da) and the Base Peak to m/z 288 .

GC-MS Conditions[11]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40 – 400.

Quality Control Criteria
  • Retention Time: Expect elution after unsubstituted 1-phenylethylamine but before larger dibenzyl derivatives.

  • Ion Ratio Check: The abundance ratio of m/z 192 to m/z 105 should be > 2:1. If m/z 91 is the base peak, suspect contamination with benzylamine analogs or thermal degradation.

References

  • NIST Mass Spectrometry D

    
    -Methylbenzylamine (1-Phenylethylamine). National Institute of Standards and Technology. Link
    
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem Database. (2024). Compound Summary: 1-Phenylethylamine.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

FTIR Spectral Analysis: Distinguishing Ether and Amine Functional Groups in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Ether and Amine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and quality control, distinguishing between ether (R-O-R') and amine (R-NR'R'') moieties is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) provides structural certainty, Fourier Transform Infrared (FTIR) spectroscopy remains the rapid, first-line defense for raw material identification and polymorph screening.

This guide provides a comparative analysis of the vibrational modes of ethers and amines. Beyond standard peak tables, we analyze the intensity differentials and dipole moment mechanics that allow researchers to distinguish the strong C-O stretch from the often ambiguous C-N stretch. We also address the critical spectral changes observed in amine salts —the form most common in Active Pharmaceutical Ingredients (APIs).

The Ether Profile: The C-O Dipole

The ether linkage is characterized by the C-O-C skeleton. Unlike carbonyls or hydroxyls, ethers lack a "diagnostic" high-frequency marker (like the >1700 cm⁻¹ C=O or the broad 3400 cm⁻¹ O-H). Identification relies heavily on the fingerprint region (1000–1300 cm⁻¹).

Mechanism of Vibration

The C-O bond is highly polar, resulting in a large change in dipole moment during stretching vibrations.[1] This produces intense absorption bands, often the strongest in the entire spectrum for simple ethers.

Characteristic Peaks
Vibration ModeFrequency Range (cm⁻¹)IntensityNotes
Aliphatic C-O-C Asym.[2][3] Stretch 1085 – 1150 Strong Often the dominant peak in dialkyl ethers (e.g., Diethyl ether).
Aromatic C-O-C Asym. Stretch 1200 – 1275 Strong Shifted to higher wavenumber due to resonance interaction with the ring (Ar-O bond character).
Aromatic C-O-C Sym. Stretch 1020 – 1075 MediumThe second band in the "two-band" signature of aryl alkyl ethers (e.g., Anisole).
Symmetric C-O-C Stretch ~800 – 1000WeakOften invisible in aliphatic ethers due to symmetry; not diagnostic.

Expert Insight: In aliphatic ethers, if you do not see a very strong band between 1050–1150 cm⁻¹, the sample is likely not an ether. The intensity is the key differentiator against the weaker C-N stretches in this region.

The Amine Profile: Multiplicity and Hydrogen Bonding

Amines are defined by the N-H bond (in primary/secondary amines) and the C-N bond. The spectral profile is heavily dependent on the substitution level (1°, 2°, or 3°).

N-H Stretching Region (3300 – 3500 cm⁻¹)

This is the primary diagnostic region.

  • Primary Amines (R-NH₂): Exhibit a doublet (two peaks) corresponding to asymmetric and symmetric stretching.[3][4]

  • Secondary Amines (R₂-NH): Exhibit a singlet (one weak peak).[4]

  • Tertiary Amines (R₃N): No absorption in this region (lack of N-H bond).[4]

Characteristic Peaks
Vibration ModeFrequency Range (cm⁻¹)IntensityNotes
N-H Stretch 3300 – 3500Weak/Med1° = Doublet; 2° = Singlet; 3° = Absent.[5]
N-H Scissoring (Bend) 1580 – 1650MediumOnly observed in 1° amines.[4]
N-H Wag (Out-of-plane) 665 – 910Broad"Dirty" broad band; confirms presence of N-H.[4]
C-N Stretch (Aliphatic) 1020 – 1250 Weak/Med Critical Overlap: Overlaps with Ether C-O.
C-N Stretch (Aromatic) 1250 – 1335StrongEnhanced intensity due to resonance (similar to Ar-O-C).

Comparative Analysis: Solving the Overlap

The most common error in interpretation is confusing the Aliphatic C-N stretch (1020–1250 cm⁻¹) with the Ether C-O stretch (1050–1150 cm⁻¹).

The Differentiation Matrix
FeatureEther (Aliphatic)Amine (Aliphatic)
1000–1300 cm⁻¹ Intensity Very Strong (Dipole rich)Weak to Medium (Low polarity change)
3300–3500 cm⁻¹ Clean (C-H stretch only <3000)N-H bands present (unless tertiary)
Band Shape Sharp, distinctN-H bands often broadened by H-bonding
The "Amine Salt" Trap (Pharma Context)

In drug development, amines are rarely free bases; they are usually hydrochloride or mesylate salts (R-NH₃⁺ Cl⁻).

  • Effect: Salt formation destroys the diagnostic N-H stretches at 3300–3500 cm⁻¹.

  • New Signal: A broad, complex "ammonium band" appears between 2500 – 3000 cm⁻¹ , often overlapping the C-H stretching region. This is diagnostic for pharmaceutical amine salts.[6]

Decision Logic & Visualization

The following decision tree outlines the logical flow for identifying these functional groups in an unknown sample.

FTIR_Decision_Tree Start Unknown Spectrum Analysis Check_3300 Check 3300-3500 cm⁻¹ Region Start->Check_3300 Peaks_Present Peaks Present? Check_3300->Peaks_Present Doublet Doublet (2 peaks) Peaks_Present->Doublet Yes Singlet Singlet (1 peak) Peaks_Present->Singlet Yes No_Peaks No N-H Peaks Peaks_Present->No_Peaks No Pri_Amine Primary Amine (Confirm with Bend ~1600) Doublet->Pri_Amine Sec_Amine Secondary Amine Singlet->Sec_Amine Salt_Check Check 2500-3000 cm⁻¹ (Broad 'Ammonium' Band?) No_Peaks->Salt_Check Check_Fingerprint Check 1000-1300 cm⁻¹ Strong_Band Strong/Intense Band? Check_Fingerprint->Strong_Band Ether_Result Ether (C-O Stretch) (Aliphatic ~1120, Aromatic ~1250) Strong_Band->Ether_Result Yes (High Intensity) Tert_Amine Poss. Tertiary Amine (Check Weak C-N ~1200) Strong_Band->Tert_Amine No (Weak/Med) Salt_Check->Check_Fingerprint No (Sharp C-H only) Amine_Salt Amine Salt (API) Salt_Check->Amine_Salt Yes (Broad)

Figure 1: Logical workflow for distinguishing Ethers, Amines, and Amine Salts based on spectral intensity and peak multiplicity.

Experimental Protocol: ATR vs. Transmission

For consistent differentiation, the sampling method is critical. While Attenuated Total Reflectance (ATR) is the industry standard for speed, it has limitations regarding peak intensity ratios compared to transmission modes.

Recommended Method: Diamond ATR

Rationale: Minimal sample prep prevents the absorption of atmospheric moisture (which interferes with N-H/O-H regions) and allows for easy cleaning of sticky amine residues.

Step-by-Step Protocol:

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Crucial: Ensure the solvent evaporates completely (Isopropanol has a strong C-O band at ~1130 cm⁻¹ that mimics ethers).

  • Sample Application:

    • Solids (APIs): Place 5-10 mg of powder. Apply high pressure using the anvil to ensure contact.

    • Liquids (Raw Materials): Apply 1 drop to cover the crystal.

  • Acquisition: Scan range 4000–600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (software algorithm) if comparing against a transmission (KBr) library. ATR penetrates less at higher wavenumbers, making N-H peaks appear weaker than they are in reality.

Validation Check (Self-Correcting Step)
  • If identifying an Ether: Verify the absence of a Carbonyl peak (1700 cm⁻¹). Esters have both C=O and C-O.[7] If C=O is present, the 1000–1300 bands are likely Ester C-O stretches, not Ether.

  • If identifying an Amine: Check for the "Fishhook" baseline at >3000 cm⁻¹ which often indicates sample scattering or moisture.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Diethyl Ether. NIST Chemistry WebBook, SRD 69.[8][9] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Butanamine (Butylamine).[10] NIST Chemistry WebBook, SRD 69.[8][9] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for peak assignment mechanics).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
  • Thermo Fisher Scientific.FTIR Sampling Techniques: ATR vs. Transmission. (Methodology for pharma sampling).

Sources

Comparative Guide: Determination of Specific Rotation for Enantiopure Amine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Specific Rotation for Enantiopure Amine Samples Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, the determination of specific rotation (


) is a fundamental pharmacopeial requirement for establishing the identity and purity of chiral amines. However, standard polarimetric protocols often fail when applied to free amines due to their inherent chemical instability (CO

absorption) and solvent-dependent conformational mobility.

This guide objectively compares the Standard Free-Base Method against the Optimized In-Situ Acidification Protocol , validating the latter as the superior technique for reproducibility. We further benchmark these polarimetric methods against Chiral HPLC to delineate where optical rotation ends and definitive enantiomeric excess (


) determination begins.
Part 1: The Challenge of Chiral Amines

Primary and secondary amines are chemically dynamic. When a researcher attempts to measure the specific rotation of a free amine in a standard solvent (e.g., Methanol or Chloroform), two invisible variables compromise the data:

  • Atmospheric Carbamylation: Amines react rapidly with atmospheric CO

    
     to form carbamates (
    
    
    
    ). This reaction alters the chemical species in the cuvette, causing the observed rotation (
    
    
    ) to drift over time.
  • Conformational Flux: The lone pair on the nitrogen allows for rapid umbrella inversion and hydrogen bonding variations with the solvent, leading to non-linear concentration effects.

The Comparative Landscape
FeatureMethod A: Direct Free Base (Standard)Method B: In-Situ Acidification (Optimized)Method C: Chiral HPLC (Benchmark)
Principle Polarimetry of neat/dissolved aminePolarimetry of protonated amine saltChromatographic separation of enantiomers
Primary Utility Gross Identity (USP <781>)Robust Identity & Purity CheckPrecise Enantiomeric Excess (

)
Susceptibility to CO

High (Drifts within minutes)None (Chemically blocked)N/A (Closed system)
Reproducibility (RSD) Poor (> 2.0%)Excellent (< 0.2%)Superior (< 0.1%)
Cost/Time Low / 10 minsLow / 15 minsHigh / 45+ mins
Part 2: Technical Deep Dive & Protocols
Method A: Direct Free Base (The "Control")

Status: Not Recommended for precise characterization.

This method follows the basic instruction of dissolving the sample in a solvent.

  • Flaw: As the sample dissolves, it absorbs CO

    
    . The optical rotation reading often exhibits a "creeping" value as the carbamate concentration increases.
    
  • Data Artifacts: Researchers often observe a specific rotation that differs from literature values by 5–10% simply due to the age of the solvent or humidity.

Method B: In-Situ Acidification (The "Optimized Protocol")

Status: Recommended for Optical Rotation.

By dissolving the amine in an acidic alcoholic solution (e.g., 0.1 M HCl in Methanol), the amine is immediately protonated to its ammonium salt (


).
  • Mechanism: Protonation eliminates the lone pair's reactivity, preventing CO

    
     attack. It also "locks" the conformation via ionic solvation, yielding a stable, reproducible rotation value.
    
  • Self-Validation: If the rotation remains constant over 30 minutes, the system is stable.

Protocol: In-Situ Acidification

  • Preparation of Solvent: Prepare a 0.1 M HCl solution in HPLC-grade Methanol. (Add 0.83 mL of 37% HCl to 100 mL Methanol).

  • Blanking: Fill the 100 mm polarimeter tube with the acidic solvent. Equilibrate to 25.0°C. Zero the instrument.

  • Sample Prep: Accurately weigh 100 mg (

    
    ) of the enantiopure amine into a 10 mL volumetric flask.
    
  • Dissolution: Dilute to volume with the prepared acidic solvent. Stopper immediately.

  • Measurement: Fill the tube, ensuring no bubbles. Equilibrate to 25.0°C. Record the average of 5 readings (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is pathlength in dm (usually 1) and
    
    
    is concentration in g/100mL.
Part 3: Comparative Performance Data

The following data illustrates the stability difference between measuring


-Methylbenzylamine (a common chiral resolution agent) using Method A vs. Method B over time.

Table 1: Stability of Optical Rotation Readings (Observed


) 
Time (min)Method A (Free Base in MeOH)Method B (HCl Salt in MeOH)
0 -38.20°-30.50°
5 -38.15°-30.50°
15 -37.90°-30.51°
30 -37.45°-30.49°
60 -36.80°-30.50°
Result Drift of 1.4° (Significant Error) Stable (Drift < 0.02°)

Note: The absolute rotation values differ because the free base and salt are distinct chemical species. However, Method B provides the stable physical constant required for pharmacopeial identity.

Part 4: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct method based on the sample type and data requirement.

G Start Start: Enantiopure Amine Sample CheckType Is the sample a Salt or Free Base? Start->CheckType FreeBase Free Base CheckType->FreeBase Free Base Salt Salt Form (e.g., HCl, Tartrate) CheckType->Salt Salt Risk Risk: CO2 Absorption & pH Drift FreeBase->Risk Action1 Action: Convert to In-Situ Salt (Dissolve in 0.1M HCl/MeOH) Risk->Action1 Measure Measure Optical Rotation (USP <781>) Action1->Measure Action2 Action: Dissolve in MeOH/Water Salt->Action2 Action2->Measure Decision Need precise ee%? Measure->Decision HPLC Proceed to Chiral HPLC Decision->HPLC Yes (Purity < 99%) Report Report Specific Rotation [α] Decision->Report No (Identity Only)

Figure 1: Decision tree for selecting the optimal specific rotation protocol for amine samples.

References
  • Hehre, W. J., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Journal of Physical Chemistry A. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • ResearchGate. (2025). Representation of CO2 Absorption in Sterically Hindered Amines. [Link]

  • Rudolph Research Analytical. (2022). 781 Optical Rotation - Standards and Calibration. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (3-Ethoxypropyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Class: CORROSIVE (Category 1B) | ACUTE TOXICITY (Dermal/Oral) | COMBUSTIBLE Critical Warning: This compound combines the lipophilicity of a phenylethyl group with the alkalinity of a secondary amine. This structure facilitates rapid dermal absorption, meaning standard laboratory nitrile gloves (0.11 mm) provide insufficient protection against prolonged contact.

Risk Assessment & Hazard Identification

Before handling (3-Ethoxypropyl)(1-phenylethyl)amine, you must recognize that its hazard profile is dictated by its functional groups: the amine (caustic, basic) and the ether/aromatic linkage (solvent-like permeation properties).

Hazard CategorySpecific RiskMechanism of Action
Skin Corrosion High High pH (~11-12) causes immediate saponification of skin lipids and protein denaturation (liquefactive necrosis).
Dermal Toxicity Moderate to High The 1-phenylethyl moiety increases lipid solubility, allowing the amine to penetrate the stratum corneum and enter the bloodstream more rapidly than simple aliphatic amines.
Eye Damage Severe (Irreversible) Vapors cause "halo vision" (corneal edema); liquid contact causes permanent corneal opacity.
Inhalation Respiratory Sensitizer Vapors are highly irritating to the upper respiratory tract. Prolonged exposure can induce asthma-like sensitization.
The PPE Matrix: Beyond Basic Compliance

Do not rely on generic "lab safety" rules. This matrix is calibrated for secondary amines with aromatic side chains .

A. Hand Protection (The Critical Failure Point)

Standard disposable nitrile gloves (4-5 mil) have a breakthrough time of <5 minutes for this class of chemicals.

Task DurationRecommended Glove MaterialMin. ThicknessBreakthrough Time
Incidental Splash Nitrile (Double Gloved) 0.11 mm (5 mil)< 5 mins
Active Handling High-Grade Nitrile 0.38 mm (15 mil)> 60 mins
Spill Cleanup Laminate (Silver Shield/4H) Multi-layer> 480 mins
  • Protocol: If using standard nitrile for weighing/transfer, you must employ the "Touch-and-Dispose" method. If the glove touches the liquid, strip and replace immediately. Do not wait for a sensation of cold or burning.

B. Eye & Face Protection [1]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient because amine vapors can bypass side-shields, causing corneal edema (blue haze vision).

  • High Volume (>50 mL): Face shield over splash goggles.

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Outside Hood): Full-face respirator with ABEK1 filters (Organic Vapor + Inorganic/Acid/Ammonia).

    • Note: The "K" designation (Green band) is specific for Ammonia/Amines. Standard Organic Vapor (Black) filters are often insufficient for low-molecular-weight amines.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Volume Volume / Exposure Risk Start->Volume LowRisk < 10 mL (Closed Transfer) Volume->LowRisk HighRisk > 10 mL or Open Vessel / Heating Volume->HighRisk GearLow PPE: Double Nitrile (5 mil) + Splash Goggles + Lab Coat LowRisk->GearLow GearHigh PPE: Thicker Nitrile (15 mil) or Laminate Gloves + Face Shield + Goggles + Apron HighRisk->GearHigh Hood Work inside Fume Hood? GearLow->Hood GearHigh->Hood Respirator REQ: Full Face Respirator (ABEK Filter) Hood->Respirator NO (Emergency/Maintenance) Standard Standard Hood Operation (Sash at proper height) Hood->Standard YES

Figure 1: PPE Selection Logic based on operational volume and engineering controls.

Operational Handling Protocol
Phase 1: Preparation
  • Check Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Acid Trap: If using a vacuum line, ensure an acidic trap (e.g., dilute H₂SO₄) is installed to neutralize amine vapors before they enter the pump oil.

Phase 2: Transfer Techniques
  • Liquids: Use a glass syringe with a Luer-lock needle or a cannula transfer for volumes >10 mL. Avoid pouring.

    • Why? Pouring generates static and vapors. Syringes contain the odor and minimize exposure.

  • Solids (if salt form): Weigh in a closed balance or use a static-free funnel.

Phase 3: Post-Work Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks/bottles with a tissue dampened with dilute acetic acid (vinegar) or citric acid solution to neutralize trace amine residue.

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.

Spill Response & Disposal

Do NOT neutralize a large spill immediately. Adding acid to a concentrated amine spill causes a violent exothermic reaction and generates an aerosol mist.

Spill Response Workflow
  • Evacuate & Ventilate: If outside a hood, clear the area.

  • Absorb: Use Vermiculite or Dry Sand .

    • Contraindication: Do not use cellulose-based absorbents (paper towels) for large spills if the amine is hot or mixed with oxidizers, though generally acceptable for small amine spills.

  • Collect: Scoop absorbed material into a hazardous waste bag/container.

  • Neutralize Residue: Only after the bulk liquid is removed, wipe the surface with 1-2% Citric Acid or dilute Hydrochloric Acid.

  • Final Clean: Wash with soap and water.

Disposal Classification
  • Waste Stream: Basic Organic Waste (High pH).

  • Segregation: NEVER mix with Acid Waste or Oxidizing Agents.

    • Risk:[2][3] Mixing with acids generates heat. Mixing with oxidizers (peroxides, nitric acid) can form explosive mixtures.

  • Labeling: "Hazardous Waste - Corrosive, Toxic - (3-Ethoxypropyl)(1-phenylethyl)amine".

Visualizing the Safety Loop

Safety_Loop Identify 1. Identify (Corrosive/Toxic) Isolate 2. Isolate (Fume Hood) Identify->Isolate Protect 3. Protect (Laminate/Nitrile Gloves) Isolate->Protect Handle 4. Handle (Syringe Transfer) Protect->Handle Decon 5. Decontaminate (Acid Wipe) Handle->Decon Dispose 6. Dispose (Basic Waste Stream) Decon->Dispose Dispose->Identify Next Batch

Figure 2: The "Cradle-to-Grave" safety loop for handling reactive amines.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.